molecular formula C22H18F3NO2 B5892815 2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5892815
M. Wt: 385.4 g/mol
InChI Key: NUTXFSMNUGQGQK-UHFFFAOYSA-N
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Description

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C22H18F3NO2 and a molecular weight of 385.38 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, two phenyl groups, and a trifluoromethyl-substituted phenyl group attached to an acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester. This ester is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-2,2-diphenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks the methoxy group, which may influence its reactivity and interactions.

Uniqueness

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

2-methoxy-2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c1-28-21(16-9-4-2-5-10-16,17-11-6-3-7-12-17)20(27)26-19-14-8-13-18(15-19)22(23,24)25/h2-15H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTXFSMNUGQGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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